molecular formula C10H9NO3 B8418872 2-(3-methoxyphenyl)oxazol-4(5H)-one

2-(3-methoxyphenyl)oxazol-4(5H)-one

Cat. No. B8418872
M. Wt: 191.18 g/mol
InChI Key: CSJPCHOWGAEKTI-UHFFFAOYSA-N
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Patent
US07700616B2

Procedure details

2 g (1 eq) of 3-methoxybenzamide was mixed with 3.1 ml (2.7 eq) of chloroacethylchloride and the resulting mixture was heated at 110° C. for 1 h. After cooling, the resulting solid was recrystallized in CHCl3. The resulting solid was added to a suspension of NaH (489 mg, 1.1 eq) in DME at 0° C. After 30 min, the resulting mixture was refluxed for 5 h, cooled to RT and hydrolyzed, extracted with AcOEt, washed with NaCl salt and dried. The resulting solid was recrystallized in a mixture hexane/AcOEt giving 16 as a white solid in 26% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
489 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH2:8])=[O:7].[H-].[Na+].C[O:15][CH2:16][CH2:17]OC>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:6]2[O:7][CH2:17][C:16](=[O:15])[N:8]=2)[CH:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C(=O)N)C=CC1
Step Two
Name
Quantity
489 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the resulting solid was recrystallized in CHCl3
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 5 h
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
EXTRACTION
Type
EXTRACTION
Details
hydrolyzed, extracted with AcOEt
WASH
Type
WASH
Details
washed with NaCl salt
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The resulting solid was recrystallized in a mixture hexane/AcOEt giving 16 as a white solid in 26% yield

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC=1C=C(C=CC1)C=1OCC(N1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 26%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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